molecular formula C19H22F3N3O B2595356 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380175-96-0

2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

Cat. No. B2595356
CAS RN: 2380175-96-0
M. Wt: 365.4
InChI Key: PSSYIMGZEXAGDU-UHFFFAOYSA-N
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Description

2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. This compound is a pyrimidine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. This compound has been shown to bind to dopamine receptors and may act as an agonist or antagonist depending on the specific receptor subtype.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has various biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, this compound has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. One area of interest is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. Additionally, this compound may be useful in the development of new treatments for anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 4-(trifluoromethyl)pyrimidine-2,5-diamine with 3-phenylpropyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with piperidine in the presence of sodium hydride and dimethylformamide to produce the final product.

Scientific Research Applications

2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a ligand for various receptors, including dopamine receptors. Studies have shown that this compound has a high affinity for dopamine receptors and may be useful in the development of new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

2-[1-(3-phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c20-19(21,22)17-8-11-23-18(24-17)26-16-9-13-25(14-10-16)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8,11,16H,4,7,9-10,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYIMGZEXAGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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